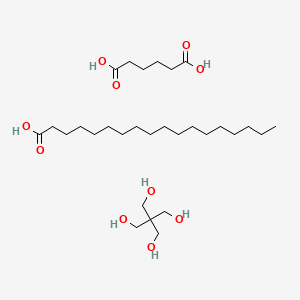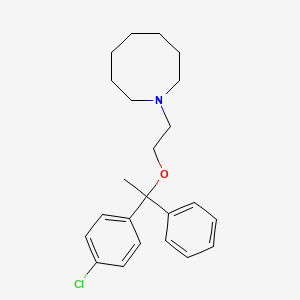
N-fenil-2-(piperazin-1-il)acetamida
Descripción general
Descripción
N-phenyl-2-(piperazin-1-yl)acetamide is a chemical compound that belongs to the class of piperazine derivatives
Aplicaciones Científicas De Investigación
N-phenyl-2-(piperazin-1-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its anticonvulsant, antipsychotic, and anticancer activities
Mecanismo De Acción
- Some derivatives of this compound have been evaluated for anticonvulsant activity in animal models of epilepsy . These molecules were designed as analogs of previously active pyrrolidine-2,5-diones.
Target of Action
Pharmacokinetics (ADME)
Análisis Bioquímico
Biochemical Properties
N-phenyl-2-(piperazin-1-yl)acetamide plays a significant role in biochemical reactions, particularly in the inhibition of enzymes. It interacts with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the brain. This interaction is crucial for its potential use in treating Alzheimer’s disease, as it helps increase acetylcholine levels, thereby improving cognitive function . Additionally, N-phenyl-2-(piperazin-1-yl)acetamide has been shown to bind to neuronal voltage-sensitive sodium channels, which is important for its anticonvulsant activity .
Cellular Effects
N-phenyl-2-(piperazin-1-yl)acetamide affects various types of cells and cellular processes. In neuronal cells, it influences cell signaling pathways by inhibiting acetylcholinesterase, leading to increased acetylcholine levels and enhanced neurotransmission . This compound also impacts gene expression related to neurotransmitter synthesis and degradation. In epilepsy models, N-phenyl-2-(piperazin-1-yl)acetamide has been observed to reduce seizure activity by modulating sodium channel activity .
Molecular Mechanism
The molecular mechanism of N-phenyl-2-(piperazin-1-yl)acetamide involves its binding interactions with key biomolecules. It acts as an acetylcholinesterase inhibitor by binding to the active site of the enzyme, preventing the breakdown of acetylcholine . This inhibition is a mixed-type, involving both competitive and non-competitive mechanisms. Additionally, N-phenyl-2-(piperazin-1-yl)acetamide binds to voltage-sensitive sodium channels, inhibiting their activity and thereby exerting anticonvulsant effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-phenyl-2-(piperazin-1-yl)acetamide change over time. The compound is relatively stable, but its degradation products can influence its long-term efficacy. In in vitro studies, prolonged exposure to N-phenyl-2-(piperazin-1-yl)acetamide has shown sustained inhibition of acetylcholinesterase activity . In in vivo studies, the compound’s anticonvulsant effects have been observed to persist over extended periods, although the exact duration of its efficacy can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of N-phenyl-2-(piperazin-1-yl)acetamide vary with different dosages in animal models. At lower doses, it effectively inhibits acetylcholinesterase and reduces seizure activity without significant adverse effects . At higher doses, toxic effects such as neurotoxicity and hepatotoxicity have been observed. These threshold effects highlight the importance of optimizing dosage to balance therapeutic efficacy and safety .
Metabolic Pathways
N-phenyl-2-(piperazin-1-yl)acetamide is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations involving cytochrome P450 enzymes . These metabolic processes can lead to the formation of active or inactive metabolites, which can influence the compound’s overall pharmacological profile. The interaction with metabolic enzymes also affects the compound’s half-life and clearance from the body .
Transport and Distribution
Within cells and tissues, N-phenyl-2-(piperazin-1-yl)acetamide is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization within the brain is particularly important for its therapeutic effects, as it needs to cross the blood-brain barrier to exert its action on neuronal cells .
Subcellular Localization
The subcellular localization of N-phenyl-2-(piperazin-1-yl)acetamide is crucial for its activity and function. It is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization influences its interactions with enzymes and receptors, thereby modulating its biochemical and cellular effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-phenyl-2-(piperazin-1-yl)acetamide can be synthesized through several synthetic routes. One common method involves the reaction of phenylpiperazine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Another approach involves the coupling of phenylpiperazine with phenoxy acid derivatives in the presence of coupling agents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) and dry dichloromethane (DCM) .
Industrial Production Methods
Industrial production of N-phenyl-2-(piperazin-1-yl)acetamide often employs large-scale batch reactors where the reactants are mixed under controlled conditions. The process may involve multiple steps, including purification and crystallization, to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-phenyl-2-(piperazin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-phenyl-2-(piperazin-1-yl)acetic acid, while reduction may produce N-phenyl-2-(piperazin-1-yl)ethanol .
Comparación Con Compuestos Similares
Similar Compounds
- N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide
- N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide
- 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide .
Uniqueness
N-phenyl-2-(piperazin-1-yl)acetamide stands out due to its versatile pharmacological profile and ease of synthesis. Its unique structure allows for various chemical modifications, making it a valuable scaffold in drug discovery and development .
Propiedades
IUPAC Name |
N-phenyl-2-piperazin-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c16-12(10-15-8-6-13-7-9-15)14-11-4-2-1-3-5-11/h1-5,13H,6-10H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWKCZVMUKINKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40798-95-6 | |
| Record name | N-phenyl-2-(piperazin-1-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Bis[2-(2-hydroxyethoxy)ethyl]-(2-hydroxyethyl)-octadecylazanium;chloride](/img/structure/B1618759.png)








